molecular formula C4H3BrN2O2S B13505885 5-Amino-2-bromo-4-thiazolecarboxylic acid

5-Amino-2-bromo-4-thiazolecarboxylic acid

Katalognummer: B13505885
Molekulargewicht: 223.05 g/mol
InChI-Schlüssel: CTNHCNUVYUCVKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-2-bromo-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms in its thiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-bromo-1,3-thiazole-4-carboxylic acid typically involves the Hantzsch thiazole synthesis, which includes the cyclization of α-haloketones with thiourea. The reaction conditions often involve the use of solvents such as acetic acid or chloroform, and the reaction is carried out at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-2-bromo-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction and reagents used .

Wissenschaftliche Forschungsanwendungen

5-amino-2-bromo-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-amino-2-bromo-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to the disruption of biochemical pathways essential for the survival of microorganisms or cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-amino-2-bromo-1,3-thiazole-4-carboxylic acid include:

Uniqueness

What sets 5-amino-2-bromo-1,3-thiazole-4-carboxylic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C4H3BrN2O2S

Molekulargewicht

223.05 g/mol

IUPAC-Name

5-amino-2-bromo-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C4H3BrN2O2S/c5-4-7-1(3(8)9)2(6)10-4/h6H2,(H,8,9)

InChI-Schlüssel

CTNHCNUVYUCVKO-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(SC(=N1)Br)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.